Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate
Overview
Description
Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate is a chemical compound with the molecular formula C9H9ClO3S. It is a derivative of thiophene, featuring a chlorine atom at the 5-position of the thiophene ring and an ethyl ester group attached to a 3-oxopropanoate moiety. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 5-chlorothiophene-2-carboxylic acid as the starting material.
Reaction Steps: The carboxylic acid group is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2). The acid chloride is then reacted with ethyl 3-oxopropanoate in the presence of a base such as triethylamine (Et3N) to form the final product.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The chlorine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often requiring a catalyst like palladium on carbon (Pd/C).
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Amides, esters, and ethers.
Mechanism of Action
Target of Action
A structurally similar compound, 5-chloro-n-(2-(4-(2-oxopyridin-1(2h)-yl)benzamido)ethyl)thiophene-2-carboxamide, has been reported to target the coagulation factor x in humans .
Mode of Action
It’s likely that the compound interacts with its targets through a mechanism similar to other thiophene derivatives, which often involve binding to target proteins and modulating their activity .
Biochemical Pathways
Thiophene derivatives are known to be involved in a wide range of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting that this compound may also have diverse cellular effects .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially affect the stability and activity of thiophene derivatives .
Biochemical Analysis
Biochemical Properties
Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiophene derivatives, including this compound, have been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties . These interactions often involve binding to specific active sites on enzymes or receptors, leading to inhibition or activation of their biological functions.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives have been reported to affect the expression of genes involved in inflammatory responses and cell proliferation . Additionally, this compound may alter cellular metabolism by interacting with key metabolic enzymes, thereby impacting energy production and biosynthetic pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. This compound can bind to enzymes, leading to their inhibition or activation. For instance, thiophene derivatives have been shown to inhibit kinases, which are enzymes involved in cell signaling pathways . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to factors such as stability and degradation. Studies have shown that thiophene derivatives can undergo degradation under certain conditions, leading to a decrease in their biological activity . Long-term exposure to this compound may also result in cumulative effects on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At high doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Studies have identified threshold effects, where the biological activity of this compound significantly changes at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. Thiophene derivatives are known to undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s bioavailability, activity, and toxicity. Additionally, this compound may affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound may be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization . Additionally, this compound may bind to plasma proteins, affecting its distribution and bioavailability in different tissues.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, thiophene derivatives have been reported to localize in the nucleus, where they can interact with nuclear receptors or transcription factors, modulating gene expression and cellular responses.
Scientific Research Applications
Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: this compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate is similar to other thiophene derivatives, such as:
Ethyl 3-(4-methylthiophen-2-yl)-3-oxopropanoate
Ethyl 3-(5-bromothiophen-2-yl)-3-oxopropanoate
Ethyl 3-(5-iodothiophen-2-yl)-3-oxopropanoate
Uniqueness: The presence of the chlorine atom at the 5-position of the thiophene ring distinguishes this compound from its analogs, affecting its reactivity and biological activity.
Properties
IUPAC Name |
ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3S/c1-2-13-9(12)5-6(11)7-3-4-8(10)14-7/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZMBZKPZTUAFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=C(S1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623523 | |
Record name | Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188937-11-3 | |
Record name | Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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